molecular formula C27H25FN4O B11270902 1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B11270902
M. Wt: 440.5 g/mol
InChI Key: FVRHPUJEYXRXNY-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a pyrazole moiety bearing a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor, such as 4-fluorophenylhydrazine, the pyrazole ring is formed through cyclization reactions.

    Attachment of the Piperazine Ring: The pyrazole intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired piperazine ring.

    Introduction of the Diphenylmethyl Group: Finally, the diphenylmethyl group is introduced via a nucleophilic substitution reaction, often using diphenylmethyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(Diphenylmethyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
  • 1-(Diphenylmethyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine

Comparison: Compared to its analogs, 1-(Diphenylmethyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine may exhibit unique properties due to the presence of the fluorine atom, which can influence its electronic distribution and reactivity. This uniqueness can affect its binding affinity to biological targets and its overall pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C27H25FN4O

Molecular Weight

440.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C27H25FN4O/c28-23-13-11-20(12-14-23)24-19-25(30-29-24)27(33)32-17-15-31(16-18-32)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26H,15-18H2,(H,29,30)

InChI Key

FVRHPUJEYXRXNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=NN4)C5=CC=C(C=C5)F

Origin of Product

United States

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